molecular formula C13H8BrFN4O B2986173 N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415453-98-2

N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2986173
CAS No.: 2415453-98-2
M. Wt: 335.136
InChI Key: GQAXKORJPHMHGW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound belonging to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as iodine or other metal-free conditions to promote the formation of the imidazo[1,2-b]pyridazine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-b]pyridazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a potential therapeutic agent for diseases characterized by dysregulated kinase activity, such as cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN4O/c14-8-1-2-10(9(15)7-8)17-13(20)11-3-4-12-16-5-6-19(12)18-11/h1-7H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAXKORJPHMHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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